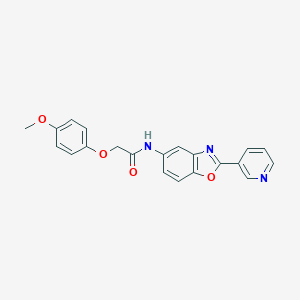![molecular formula C21H16BrN5O B278629 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide, also known as BPTD, is a chemical compound that has been widely used in scientific research. BPTD is a tetrazole-based compound that has been synthesized and studied extensively due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells.
实验室实验的优点和局限性
One of the advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its specificity for COX-2 inhibition. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have minimal effects on COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide. One potential direction is the development of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide and its potential therapeutic applications.
合成方法
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the reaction of 4-bromobenzyl chloride with sodium azide to form the intermediate 4-bromobenzyl azide. This intermediate is then reacted with N,N-diphenylacetamide in the presence of copper(I) iodide to form the final product, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide.
科学研究应用
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C21H16BrN5O |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H16BrN5O/c22-17-13-11-16(12-14-17)21-23-24-25-26(21)15-20(28)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI 键 |
KMZFWIVKWYQMRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)